molecular formula C17H23NO5 B8324263 1-Benzyloxy-3-(tert-butoxycarbonylamino)cyclobutane-3-carboxylic acid

1-Benzyloxy-3-(tert-butoxycarbonylamino)cyclobutane-3-carboxylic acid

Cat. No.: B8324263
M. Wt: 321.4 g/mol
InChI Key: RLNGOJBRPDTXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxy-3-(tert-butoxycarbonylamino)cyclobutane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-17(14(19)20)9-13(10-17)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

RLNGOJBRPDTXQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 45.28 g (115.7 mmol) portion of 1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane was dissolved in 300 ml of methanol to which, while cooling in an ice bath with stirring, was subsequently added dropwise 127 ml (127.2 mmol) of 1 N sodium hydroxide in 10 minutes. After 10 minutes of stirring, the ice bath was detached and the reaction mixture was stirred at room temperature for 5 hours. This was mixed with 200 ml of water, and methanol was evaporated under a reduced pressure. The thus obtained residue was mixed with ether to effect separation of layers, the resulting aqueous layer was extracted with diethyl ether, and the ether layer was extracted with water. The aqueous layers were combined, acidified with 10% citric acid while cooling in an ice bath with stirring and then mixed with ethyl acetate to effect separation of layers. The resulting organic layer was washed with saturated brine, and the aqueous layer was further extracted with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under a reduced pressure to give 37.24 g (quantitative) of the title compound. This compound was used in the following reaction without purification.
Name
1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane
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300 mL
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127 mL
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ice
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200 mL
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